Home > Products > Screening Compounds P3490 > O-Acetyl-3-iodothyronamine
O-Acetyl-3-iodothyronamine -

O-Acetyl-3-iodothyronamine

Catalog Number: EVT-13973795
CAS Number:
Molecular Formula: C16H16INO3
Molecular Weight: 397.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Acetyl-3-iodothyronamine is a derivative of 3-iodothyronamine, which is a metabolite of thyroid hormone. This compound belongs to the thyronamine family, which comprises various metabolites that exhibit distinct biological effects compared to their parent thyroid hormones. O-Acetyl-3-iodothyronamine is synthesized through the acetylation of 3-iodothyronamine, typically using acetic anhydride and a base such as pyridine as reagents. It has been studied for its potential roles in metabolic regulation and thermogenesis, although its biological activity remains under investigation.

Source and Classification

O-Acetyl-3-iodothyronamine is classified as a member of the thyronamines, which are decarboxylated and deiodinated derivatives of thyroid hormones. The primary source of this compound is the metabolic conversion of 3-iodothyronamine in vivo, where it is rapidly acetylated following administration. This process may serve primarily for degradation and elimination rather than for contributing to metabolic or temperature regulation in biological systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of O-Acetyl-3-iodothyronamine generally involves the following steps:

  1. Reagents: The reaction typically employs 3-iodothyronamine, acetic anhydride, and a base such as pyridine.
  2. Procedure: The acetylation reaction is conducted under controlled conditions to facilitate the formation of O-acetylated derivatives. Optimization of reaction conditions is crucial to ensure high yield and purity.
  3. Purification: Following synthesis, purification methods such as recrystallization or column chromatography are employed to isolate the desired product .
Molecular Structure Analysis

O-Acetyl-3-iodothyronamine features a molecular structure characterized by an iodine atom attached to a phenolic ring, with an acetyl group (-COCH₃) substituting at the hydroxyl position. The molecular formula can be represented as C₉H₈I₃N₃O₂.

Structural Data

  • Molecular Weight: Approximately 305.08 g/mol.
  • Chemical Structure: The compound contains functional groups typical of amines and acetates, contributing to its reactivity and biological properties.
Chemical Reactions Analysis

Reactions and Technical Details

O-Acetyl-3-iodothyronamine can participate in various chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of iodothyroacetic acid derivatives.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, yielding deiodinated thyronamine derivatives.
  3. Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium azide or potassium cyanide.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationHydrogen peroxideAqueous medium at room temp
ReductionSodium borohydrideMethanol at room temp
SubstitutionSodium azideDimethyl sulfoxide at elevated temperatures
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Exhibits reactivity typical of amines and esters, allowing for further chemical modifications.
Applications

O-Acetyl-3-iodothyronamine has several potential applications in scientific research:

  1. Chemistry: Utilized as a model compound to study the reactivity and stability of acetylated thyronamines.
  2. Biology: Investigated for its role in metabolic regulation and thermogenesis.
  3. Medicine: Explored for potential therapeutic applications in treating metabolic disorders and obesity.
  4. Industry: Potential use in developing novel pharmaceuticals targeting thyroid hormone pathways .
Biosynthesis Pathways and Precursor Relationships

Role of Thyroid Hormone Metabolism in OAcT1AM Generation

O-Acetyl-3-iodothyronamine (OAcT1AM) originates through the metabolic transformation of thyroid hormones (THs), primarily thyroxine (T4) and 3,5,3'-triiodothyronine (T3). While OAcT1AM itself is not a direct metabolite of THs, its immediate precursor—3-iodothyronamine (T1AM)—is hypothesized to derive from sequential deiodination and decarboxylation of T4/T3. Crucially, deuterium-labeled T4 tracer studies reveal that while labeled T3 metabolites are detectable, labeled T1AM (and by extension OAcT1AM) is not observed in hepatic tissue, suggesting OAcT1AM biosynthesis requires thyroidal biosynthetic machinery but occurs independently of direct T4 metabolism [1] [7]. This positions OAcT1AM as a secondary metabolite within a distinct branch of thyroid hormone signaling.

Enzymatic Acetylation of 3-Iodothyronamine (T1AM) as a Key Pathway

The primary route to OAcT1AM formation involves enzymatic N-acetylation of T1AM, catalyzed by cytosolic N-acetyltransferases (NATs). This reaction transfers an acetyl group from acetyl-CoA to the primary amine of T1AM, yielding OAcT1AM (Figure 1). In vitro assays using tissue homogenates (liver, adipose) confirm robust conversion of exogenous T1AM to OAcT1AM in the presence of acetyl-CoA, with kinetics favoring this pathway over O-acetylation under physiological conditions [4] [6]. Mass spectrometry (LC-MS/MS) analyses identify OAcT1AM as a major product following incubation of T1AM with hepatic cytosol, demonstrating the enzymatic basis of this conversion [4]. This acetylation serves as a critical regulatory node, modulating the bioavailability and activity of the highly reactive parent amine, T1AM.

Tissue-Specific Acetylation Activity in Liver and Adipose Tissue

Acetylation capacity for T1AM exhibits significant tissue variation, with the liver demonstrating the highest activity. Kinetic analyses using tissue homogenates reveal substantially higher maximal velocity (Vmax) and catalytic efficiency (kcat/Km) for OAcT1AM formation in liver compared to white adipose tissue (WAT) (Table 1). This suggests the liver is the primary site for systemic OAcT1AM production [4].

Table 1: Enzymatic Kinetics of T1AM Acetylation in Mouse Tissues

TissueEnzymeVmax (pmol/min/mg protein)Km (µM T1AM)kcat/Km (min⁻¹µM⁻¹)Source
LiverNAT15.8 ± 2.142.3 ± 7.50.37 [4]
WATNAT3.2 ± 0.868.9 ± 12.40.05 [4]

Method: Homogenates incubated with T1AM (1 mM) and acetyl-CoA (0.53 mg/mL) for 4h at 37°C; products quantified via LC-MS/MS [4].

Competing Metabolic Pathways: Deamination, Deiodination, and Sulfation

T1AM metabolism involves several competing pathways that divert it from acetylation:

  • Oxidative Deamination: Catalyzed by monoamine oxidases (MAOs) or copper-containing amine oxidases, this pathway rapidly converts T1AM to 3-iodothyroacetic acid (TA1). TA1 is a stable metabolite detected in liver, brain, and serum, and exhibits its own biological profile distinct from T1AM [3] [9].
  • Deiodination: Iodotyrosine deiodinases remove the iodine atom from T1AM, yielding thyronamine (T0AM). T0AM is detected in various tissues, although its biological significance remains less characterized than TA1 [3] [7].
  • Sulfation/Glucuronidation: Phase II conjugation enzymes, notably sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), catalyze the formation of sulfated (T1AM-SO4) or glucuronidated (T1AM-GlcA) derivatives. These hydrophilic conjugates are primarily excreted via bile or urine [3] [7] [9].
  • N-Acetylation: As described, yields OAcT1AM.

The flux through these pathways is tissue-dependent and influenced by substrate availability and enzyme expression. Hepatic metabolism heavily favors deamination and conjugation, while acetylation represents a significant, though not dominant, pathway [3] [4] [7]. Importantly, in vivo studies in mice demonstrate that neither NAcT1AM nor OAcT1AM replicate the acute metabolic effects (e.g., hypothermia, altered energy expenditure) of T1AM administration, strongly suggesting acetylation functions primarily as an inactivation and elimination pathway rather than generating active metabolites [2] [6].

Table 2: Major Competing Metabolic Pathways for T1AM

PathwayKey Enzyme(s)Primary MetaboliteTissue PrevalenceFunctional Consequence
Oxidative DeaminationMAO, SSAO3-Iodothyroacetic Acid (TA1)Liver, Kidney, BrainPutative signaling molecule, Elimination
DeiodinationDeiodinases (Dio)Thyronamine (T0AM)Liver, BrainInactivation?
SulfationSulfotransferases (SULT)T1AM-Sulfate (T1AM-SO₄)Liver, IntestineElimination (Bile/Urine)
GlucuronidationUDP-Glucuronosyltransferases (UGT)T1AM-Glucuronide (T1AM-GlcA)LiverElimination (Bile/Urine)
N-AcetylationN-Acetyltransferases (NAT)O-Acetyl-3-iodothyronamine (OAcT1AM)Liver, Adipose TissueInactivation, Elimination

Table 2 summarizes the key enzymes, products, tissue distribution, and functional significance of the major metabolic pathways competing with acetylation for T1AM [3] [7] [9].

Properties

Product Name

O-Acetyl-3-iodothyronamine

IUPAC Name

[4-[4-(2-aminoethyl)-2-iodophenoxy]phenyl] acetate

Molecular Formula

C16H16INO3

Molecular Weight

397.21 g/mol

InChI

InChI=1S/C16H16INO3/c1-11(19)20-13-3-5-14(6-4-13)21-16-7-2-12(8-9-18)10-15(16)17/h2-7,10H,8-9,18H2,1H3

InChI Key

XSBZNFVXOCOOPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.